In-depth Technical Guide: 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
In-depth Technical Guide: 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
CAS Number: 79538-02-6
This technical guide provides a comprehensive overview of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, a specialty chemical with applications in research, particularly in the field of proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid. The presence of the allyl group and the tetrafluorinated phenyl ring imparts unique chemical characteristics, making it a valuable building block in organic synthesis and a tool for chemical biology.
Table 1: Physicochemical Data for 4-Allyl-2,3,5,6-tetrafluorobenzoic acid
| Property | Value | Source |
| CAS Number | 79538-02-6 | [1] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1] |
| Molecular Weight | 234.15 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 88 °C | Commercial catalogs |
| Boiling Point | 130 °C at 2 mmHg | Commercial catalogs |
| SMILES | C=CCC1=C(F)C(F)=C(C(=O)O)C(F)=C1F | [2] |
| InChI | InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16) | [2] |
Synthesis and Experimental Protocols
A potential synthetic pathway involves the palladium-catalyzed allylation of a tetrafluorobenzoic acid precursor. The Tsuji-Trost reaction, a well-established palladium-catalyzed allylation of nucleophiles, provides a framework for this proposed synthesis.[3]
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for 4-Allyl-2,3,5,6-tetrafluorobenzoic acid.
General Experimental Protocol (Hypothetical):
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Formation of the Organometallic Reagent: A solution of a suitable tetrafluorobenzoic acid precursor (e.g., 4-bromo-2,3,5,6-tetrafluorobenzoic acid) in an anhydrous etheral solvent (e.g., THF or diethyl ether) would be treated with a Grignard reagent formation promoter like magnesium turnings, or converted to an organozinc reagent.
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Palladium-Catalyzed Cross-Coupling: The freshly prepared organometallic reagent would then be added to a solution containing a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and an allyl halide (e.g., allyl bromide) in an appropriate solvent.
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Reaction Monitoring and Work-up: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be quenched with a dilute acid solution and extracted with an organic solvent.
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Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Allyl-2,3,5,6-tetrafluorobenzoic acid.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid. While a comprehensive set of spectra is not publicly available, some information can be inferred or is mentioned in databases.
Table 2: Expected and Available Spectroscopic Data
| Technique | Data | Source/Prediction |
| FTIR | An FTIR spectrum is available in the SpectraBase database. Characteristic peaks would include C=O stretching (carboxylic acid), C=C stretching (allyl and aromatic), and C-F stretching. | [4] |
| ¹H NMR | Expected signals for the allyl group (multiplets around 5-6 ppm and a doublet around 3.5 ppm) and the carboxylic acid proton (a broad singlet). | Predicted |
| ¹³C NMR | Expected signals for the carboxylic acid carbonyl carbon, aromatic carbons (with C-F coupling), and the three distinct carbons of the allyl group. | Predicted |
| ¹⁹F NMR | Expected to show signals corresponding to the four fluorine atoms on the aromatic ring, likely exhibiting complex coupling patterns. | Predicted |
| Mass Spec. | Predicted m/z for [M+H]⁺ is 235.0377 and for [M-H]⁻ is 233.0231. | [2] |
Applications in Research and Drug Development
The unique structural features of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid make it a compound of interest for various applications in scientific research and drug discovery.
Proteomics Research
Commercial suppliers indicate that this compound is a specialty product for proteomics research.[1] The allyl group can serve as a reactive handle for bioconjugation or for the development of chemical probes. The tetrafluorophenyl group can enhance the binding affinity and selectivity of molecules to their biological targets.
Potential Proteomics Application Workflow:
Caption: Hypothetical workflow for the use in chemical proteomics.
Drug Discovery and Development
Fluorinated benzoic acids are important scaffolds in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, such as its metabolic stability, lipophilicity, and binding affinity. The allyl group provides a site for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening.
While there are no specific drugs or clinical candidates reported to be derived from 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, its structural motifs are relevant to the design of inhibitors for various enzymes and receptors. For instance, fluorinated aromatic compounds have been explored as inhibitors of protein tyrosine phosphatases and other enzymes.
Safety Information
Detailed toxicological data for 4-Allyl-2,3,5,6-tetrafluorobenzoic acid is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Allyl-2,3,5,6-tetrafluorobenzoic acid is a fluorinated organic compound with potential applications in proteomics and drug discovery. Its synthesis can be approached through modern cross-coupling methodologies. Further research is needed to fully elucidate its biological activities and to explore its potential as a tool for chemical biology and as a building block for novel therapeutics. This guide provides a foundational understanding of this compound for researchers and professionals in the field.
